N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 2-oxopyrrolidin-1-yl moiety at the 5-position and a benzenesulfonamide group modified with a trifluoromethoxy (-OCF₃) substituent at the para position. Such features are critical in medicinal chemistry, particularly for targeting enzymes or receptors where electronic and steric interactions dictate binding affinity.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c18-17(19,20)27-14-3-5-15(6-4-14)28(25,26)22-10-12-8-13(11-21-9-12)23-7-1-2-16(23)24/h3-6,8-9,11,22H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXMQUUXLSXDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound featuring a pyrrolidine moiety and a trifluoromethoxy group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the sulfonamide and trifluoromethoxy functionalities. The synthetic routes may include:
- Formation of the pyrrolidine ring: This can be achieved through methods such as reduction of succinimide.
- Introduction of the trifluoromethoxy group: This may involve electrophilic aromatic substitution or other fluorination techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 21 | A549 | 15 | Apoptosis induction |
| 22 | HCT116 | 20 | Cell cycle arrest |
| 23 | MCF7 | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial mechanism may involve:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial protein synthesis.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 21 | MRSA | 8 µg/mL | Cell membrane disruption |
| 22 | Pseudomonas aeruginosa | 16 µg/mL | Inhibition of protein synthesis |
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Binding: It could act as a ligand for various receptors, modulating their activity and influencing cellular responses.
Case Studies
- Anticancer Efficacy in Lung Cancer Models: A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin, suggesting its potential as an alternative treatment option .
- Multidrug Resistance in Bacterial Infections: Another investigation revealed that derivatives displayed potent activity against resistant strains of Staphylococcus aureus, indicating their promise in overcoming antibiotic resistance .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders and cancers. Its structure suggests that it may interact with specific molecular targets, making it valuable in drug development.
Neurological Disorders
Research indicates that compounds similar to N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may modulate glutamatergic neurotransmission, which is implicated in conditions such as epilepsy. A study on related pyridine derivatives demonstrated their efficacy as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, providing a basis for exploring this compound's potential in similar applications .
Cancer Treatment
The compound's ability to inhibit specific kinases may also position it as a candidate for cancer therapy. Kinase inhibitors are crucial in regulating cell proliferation and survival, and compounds with similar structures have shown promise in targeting pathways involved in tumor growth .
The biological activity of this compound is primarily linked to its interactions with various molecular targets.
Enzyme Inhibition
The compound may act as an inhibitor of c-Abl kinase, which is associated with several oncogenic processes. Inhibiting this enzyme can disrupt signaling pathways that promote cancer cell survival and proliferation .
Receptor Binding Studies
Additionally, the unique structural features of this compound allow for potential interactions with receptor sites, leading to modulation of receptor activity. The pyrrolidinone ring can engage with enzyme active sites while the pyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route often begins with the preparation of the pyrrolidinone ring through various methods such as electrochemical reduction or traditional organic reactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Table 2. Spectral Data Comparison
Key Research Findings
- Synthesis: The target compound’s synthesis likely parallels methods in (sulfonyl chloride coupling) and (amine-sulfonyl chloride reaction). The pyrrolidinone moiety may require lactamization steps.
- Thiazole derivatives () hint at antimicrobial uses.
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: -OCF₃ enhances stability and binding to hydrophobic pockets vs. -CF₃ or -CH₃. Heterocyclic Cores: Pyridine vs. thiazole alters geometry and electronic profiles, impacting target selectivity. Lactam Moieties: The 2-oxopyrrolidin-1-yl group may improve solubility and hydrogen-bond donor/acceptor capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
